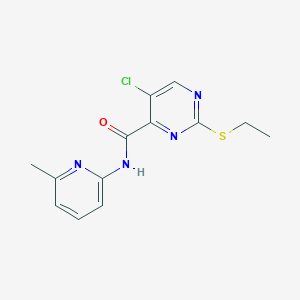![molecular formula C16H14ClNO5 B4779774 2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-nitrobenzaldehyde](/img/structure/B4779774.png)
2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-nitrobenzaldehyde
Descripción general
Descripción
2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-nitrobenzaldehyde, also known as CMEB, is a chemical compound with various scientific research applications. It is a yellow crystalline powder that is soluble in organic solvents and is used in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-nitrobenzaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation and survival. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-nitrobenzaldehyde has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and survival, the induction of apoptosis in cancer cells, and the ability to detect reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-nitrobenzaldehyde in lab experiments is its versatility in various scientific research applications. However, a limitation is the potential toxicity and safety concerns associated with its use.
Direcciones Futuras
For the use of 2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-nitrobenzaldehyde in scientific research include further studies on its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential therapeutic applications in cancer and other diseases. Additionally, the use of 2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-nitrobenzaldehyde as a fluorescent probe for the detection of reactive oxygen species could have important implications in the study of oxidative stress and related diseases.
Aplicaciones Científicas De Investigación
2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-nitrobenzaldehyde has been used in various scientific research applications, including as a precursor for the synthesis of other chemical compounds, as a fluorescent probe for the detection of reactive oxygen species, and as a potential therapeutic agent for the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO5/c1-11-8-14(3-4-15(11)17)22-6-7-23-16-5-2-13(18(20)21)9-12(16)10-19/h2-5,8-10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFOWXGEVFEXAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Chloro-3-methylphenoxy)ethoxy]-5-nitrobenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4779697.png)
![5-(difluoromethyl)-3-methyl-1-[2-(5-methyl-1H-pyrazol-1-yl)propanoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4779698.png)
![N'-bicyclo[2.2.1]hept-2-ylidene-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4779700.png)
![1-[2-(2-isopropyl-4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B4779707.png)
![2,4-difluoro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4779713.png)
![ethyl [4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4779714.png)
![N-butyl-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B4779718.png)

![5-chloro-N-(4-{N-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4779746.png)
![methyl {5-bromo-4-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B4779752.png)

![2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4779782.png)

